3-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)propanamide typically involves the following steps:
Formation of 6-chloroindole: This can be achieved by chlorination of indole using reagents like N-chlorosuccinimide (NCS) under controlled conditions.
Coupling Reaction: The 6-chloroindole is then coupled with 1H-indole-6-yl-propanamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-indol-1-yl)-N-(1H-indol-6-yl)propanamide
- 3-(5-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)propanamide
- 3-(6-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)propanamide
Uniqueness
3-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)propanamide is unique due to the presence of the chloro group at the 6-position of the indole ring. This structural feature may influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C19H16ClN3O |
---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
3-(6-chloroindol-1-yl)-N-(1H-indol-6-yl)propanamide |
InChI |
InChI=1S/C19H16ClN3O/c20-15-3-1-14-6-9-23(18(14)11-15)10-7-19(24)22-16-4-2-13-5-8-21-17(13)12-16/h1-6,8-9,11-12,21H,7,10H2,(H,22,24) |
InChI Key |
RJOHCFXYWRVDPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)NC(=O)CCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.